
2-(Bromomethyl)-7-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-7-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromomethyl and iodine substituents on the naphthalene ring. It is used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-7-iodonaphthalene typically involves the bromination and iodination of naphthalene derivatives. One common method includes the bromination of 7-iodonaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of advanced reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-7-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodine substituent can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2-(Bromomethyl)-7-iodonaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-7-iodonaphthalene involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and iodine groups. These groups can undergo substitution and coupling reactions, leading to the formation of new chemical bonds and complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
- 2-(Bromomethyl)naphthalene
- 2-Bromomethyl-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
Comparison: 2-(Bromomethyl)-7-iodonaphthalene is unique due to the presence of both bromomethyl and iodine substituents on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. This makes it a versatile compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C11H8BrI |
|---|---|
Poids moléculaire |
346.99 g/mol |
Nom IUPAC |
2-(bromomethyl)-7-iodonaphthalene |
InChI |
InChI=1S/C11H8BrI/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2 |
Clé InChI |
KWUBFEOSGIDWAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)I)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


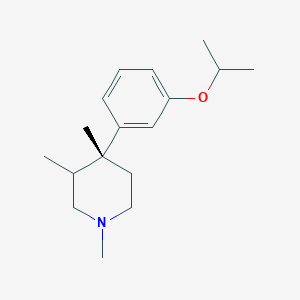
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14789650.png)
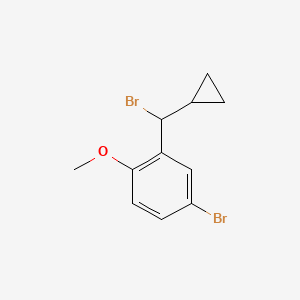
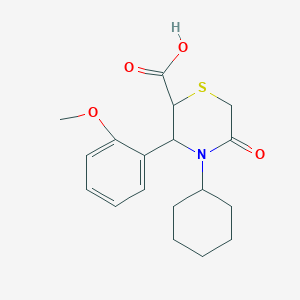
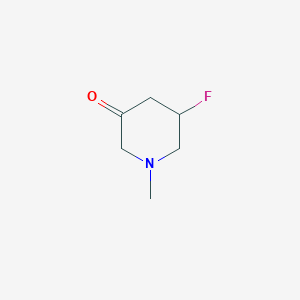
![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
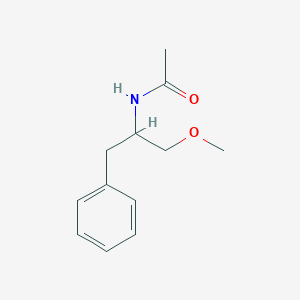
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14789671.png)
![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)
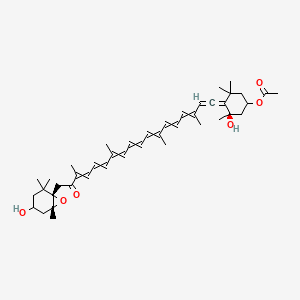
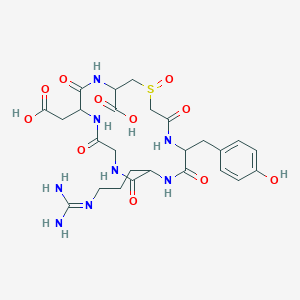
![sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)
![Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-](/img/structure/B14789726.png)
